molecular formula C6H4BrFN2O B1376125 3-Bromo-5-fluoroisonicotinamide CAS No. 1353636-72-2

3-Bromo-5-fluoroisonicotinamide

Cat. No. B1376125
CAS RN: 1353636-72-2
M. Wt: 219.01 g/mol
InChI Key: CBKWWOPTBBELNC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 3-Bromo-5-fluoroisonicotinamide is 1S/C6H4BrFN2O/c7-3-1-10-2-4(8)5(3)6(9)11/h1-2H,(H2,9,11) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Bromo-5-fluoroisonicotinamide is a white to off-white solid . It should be stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Synthesis and Chemical Analysis

  • The synthesis and tumor uptake of related compounds such as 5-bromo- and 5-iodo-1-(2-fluoro-2-deoxy-beta-D-ribofuranosyl)uracil and their analogues have been developed, demonstrating notable in vivo stability and weak competition with thymidine for pyrimidine nucleoside transporter in mouse erythrocytes (Mercer et al., 1989).

Anticancer Applications

  • 3-Bromopyruvic acid (3-BP), a compound structurally similar to 3-Bromo-5-fluoroisonicotinamide, has shown synergistic antitumor effects with 5-Fluorouracil (5-FU) on human colorectal cancer cells, indicating potential for use in combination cancer therapies (Chong et al., 2017).

Nuclear Magnetic Resonance (NMR) Studies

  • 5-Fluorouracil, a related compound, has been studied using 19F NMR to monitor its metabolism in tumours and liver, highlighting the potential of using NMR techniques to trace the metabolic fate of drugs like 3-Bromo-5-fluoroisonicotinamide (Stevens et al., 1984).

Drug Synthesis and Derivatives

  • Research into the synthesis of derivatives of similar compounds, such as 5-Fluorouracil and its derivatives, demonstrates the potential for developing novel antitumor agents and understanding their mechanism of action, which can be relevant for compounds like 3-Bromo-5-fluoroisonicotinamide (Ozaki et al., 1977).

Molecular Imaging and Diagnostic Applications

  • Compounds structurally related to 3-Bromo-5-fluoroisonicotinamide are being explored in molecular imaging and diagnosis, as well as in drug delivery systems, which could be relevant for the applications of 3-Bromo-5-fluoroisonicotinamide (Krafft et al., 2003).

Safety and Hazards

The safety information for 3-Bromo-5-fluoroisonicotinamide indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and washing thoroughly after handling .

properties

IUPAC Name

3-bromo-5-fluoropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O/c7-3-1-10-2-4(8)5(3)6(9)11/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKWWOPTBBELNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856253
Record name 3-Bromo-5-fluoropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1353636-72-2
Record name 3-Bromo-5-fluoropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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